molecular formula C20H27NO5S B613197 (R)-Benzyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate CAS No. 17664-93-6

(R)-Benzyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate

Cat. No.: B613197
CAS No.: 17664-93-6
M. Wt: 393.5
InChI Key: QTQGHKVYLQBJLO-UTONKHPSSA-N
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Description

(R)-Benzyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate, also known as (R)-BMPMB, is an organic compound that has been studied extensively due to its potential applications in a variety of scientific fields. (R)-BMPMB is a chiral compound, meaning that it has two enantiomers, (R)-BMPMB and (S)-BMPMB, that are non-superimposable mirror images of each other. This compound has been studied for its potential applications in pharmaceuticals, biochemistry, and other areas of research.

Scientific Research Applications

Crystallography and Structural Analysis

The study of 2-Amino-6-methylpyridinium 4-methylbenzenesulfonate provides insights into the crystal structures involving benzyl 2-amino-4-methylpentanoate and its derivatives. This research highlights the interactions within the crystal lattice, including hydrogen bonding and π–π stacking, which are crucial for understanding the solid-state properties and potential applications of these compounds in materials science (Babu et al., 2014).

Organic Synthesis

Research on Lithium Amides as homochiral ammonia equivalents for conjugate additions to α,β‐Unsaturated Esters, including the asymmetric synthesis of (S)‐β‐Leucine, showcases the application of related compounds in stereoselective synthesis. This area is pivotal for the development of chiral building blocks in pharmaceutical synthesis and the study of reaction mechanisms (Davies et al., 2011).

Photochemistry and Polymer Chemistry

The potential of oxime sulfonates as photoacid generators, derived from reactions involving similar sulfonate compounds, has implications in the development of photoresists for lithographic processes. Understanding the photochemical behavior of these compounds is essential for advancing technologies in microfabrication and nanotechnology (Plater et al., 2019).

Environmental Chemistry and Recycling Processes

The application of bipolar membrane-based processes for the recycle of p-toluenesulfonic acid in the production of specific amino acids, as described in research on D-(-)-p-hydroxyphenylglycine production, reflects the environmental significance of these compounds. Such studies are crucial for sustainable industrial practices and waste minimization (Yu et al., 2005).

Mechanism of Action

Properties

IUPAC Name

benzyl (2R)-2-amino-4-methylpentanoate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.C7H8O3S/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,10,12H,8-9,14H2,1-2H3;2-5H,1H3,(H,8,9,10)/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQGHKVYLQBJLO-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC(C(=O)OCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C[C@H](C(=O)OCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659803
Record name 4-Methylbenzene-1-sulfonic acid--benzyl D-leucinate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17664-93-6
Record name 4-Methylbenzene-1-sulfonic acid--benzyl D-leucinate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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